molecular formula C21H14N2O4 B13995620 (2-phenyl-1H-indol-3-yl) 4-nitrobenzoate CAS No. 37914-50-4

(2-phenyl-1H-indol-3-yl) 4-nitrobenzoate

Cat. No.: B13995620
CAS No.: 37914-50-4
M. Wt: 358.3 g/mol
InChI Key: QFUDKDHSCXGQNZ-UHFFFAOYSA-N
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Description

(2-phenyl-1H-indol-3-yl) 4-nitrobenzoate is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-phenyl-1H-indol-3-yl) 4-nitrobenzoate typically involves the reaction of 2-phenylindole with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction is usually conducted under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-phenyl-1H-indol-3-yl) 4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

(2-phenyl-1H-indol-3-yl) 4-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-phenyl-1H-indol-3-yl) 4-nitrobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    (2-phenyl-1H-indol-3-yl) 4-aminobenzoate: Similar structure but with an amino group instead of a nitro group.

    (2-phenyl-1H-indol-3-yl) 4-methoxybenzoate: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

(2-phenyl-1H-indol-3-yl) 4-nitrobenzoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo various transformations, making the compound versatile for different applications.

Properties

CAS No.

37914-50-4

Molecular Formula

C21H14N2O4

Molecular Weight

358.3 g/mol

IUPAC Name

(2-phenyl-1H-indol-3-yl) 4-nitrobenzoate

InChI

InChI=1S/C21H14N2O4/c24-21(15-10-12-16(13-11-15)23(25)26)27-20-17-8-4-5-9-18(17)22-19(20)14-6-2-1-3-7-14/h1-13,22H

InChI Key

QFUDKDHSCXGQNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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